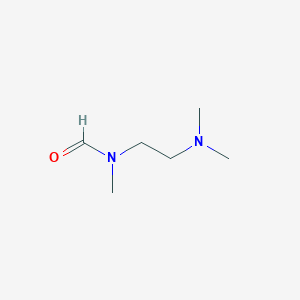

N-(2-Dimethylaminoethyl)-N-methylformamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7(2)4-5-8(3)6-9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLBJRKWKVBRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299402 | |

| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105669-53-2 | |

| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Executive Summary: A Specialized Building Block in Complex Synthesis

An In-Depth Technical Guide to N-(2-Dimethylaminoethyl)-N-methylformamide

This compound (CAS No. 105669-53-2) is a unique organic compound that combines the structural features of a formamide and a tertiary amine. While not a commonplace solvent or reagent like its simpler analog, N,N-dimethylformamide (DMF), its true value lies in its potential as a specialized intermediate and structural building block. Its bifunctional nature—a reactive formyl group and a nucleophilic dimethylaminoethyl chain—makes it a tailored component for the synthesis of complex molecules, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, a robust and logical protocol for its synthesis, its strategic application in drug discovery, and essential safety and handling procedures for laboratory and research professionals.

Physicochemical and Structural Properties

This compound is characterized by the molecular formula C₆H₁₄N₂O.[1][2] The molecule's structure features a central nitrogen atom bonded to a methyl group, a formyl group (CHO), and a 2-(dimethylamino)ethyl side chain. This unique arrangement imparts specific solubility and reactivity characteristics.

The presence of the tertiary amine on the ethyl chain provides a basic site, while the amide functionality offers a plane of rigidity due to the partial double-bond character of the C-N bond, a common feature in amides.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105669-53-2 | [1][4] |

| Molecular Formula | C₆H₁₄N₂O | [1][2] |

| Molecular Weight | 130.19 g/mol | [1][2][4] |

| Boiling Point | 218-219 °C (lit.) | |

| Density | 0.936 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4570 (lit.) | |

| Flash Point | 70 °C (158 °F) - closed cup | [1][4] |

| Physical Form | Reported as both solid and liquid | [4] |

| Synonyms | N-Formyl-N,N',N'-trimethylethylenediamine | [2] |

Note on Physical State: While some suppliers list the compound as a solid, its high boiling point and other data are also consistent with a liquid form.[4] This discrepancy may be due to purity levels or the compound existing as a low-melting-point solid at standard room temperature.

Synthesis and Purification: A Protocol for N-Formylation

Causality and Experimental Design

The chosen method, reacting a secondary amine with an ester (methyl formate), is a classic and clean approach to forming amides.[3]

-

Choice of Formylating Agent: Methyl formate is ideal because the reaction co-product is methanol. Both methanol and any unreacted methyl formate are highly volatile and can be easily removed during workup and purification, simplifying the isolation of the higher-boiling-point product.

-

Reaction Conditions: The reaction is typically conducted under reflux to ensure it proceeds to completion. While it can be performed without a catalyst, the use of a mild base or proceeding to higher temperatures ensures efficient conversion.

-

Purification Strategy: Vacuum distillation is the preferred method for purification. The significant difference in boiling points between the starting material (N,N,N'-Trimethylethylenediamine, ~117°C), the methanol byproduct (~65°C), and the final product (~218°C) allows for excellent separation.[5]

Experimental Protocol: Synthesis via N-Formylation

Objective: To synthesize this compound from N,N,N'-Trimethylethylenediamine.

Materials:

-

N,N,N'-Trimethylethylenediamine (97% or higher)[5]

-

Methyl Formate

-

Methanol (for rinsing)

-

Anhydrous Magnesium Sulfate (for drying)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Distillation apparatus suitable for vacuum distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N,N'-Trimethylethylenediamine (1.0 eq).

-

Addition of Reagent: Add an excess of methyl formate (e.g., 1.5 to 2.0 eq) to the flask. The excess drives the reaction towards the product.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed. This may take several hours.

-

Workup - Removal of Volatiles: Allow the reaction mixture to cool to room temperature. Reconfigure the apparatus for simple distillation and remove the excess methyl formate and the methanol byproduct by distilling at atmospheric pressure.

-

Purification - Vacuum Distillation: The remaining crude product is then purified by vacuum distillation. The high boiling point of the product necessitates a vacuum to prevent decomposition at elevated temperatures. Collect the fraction corresponding to this compound (BP: 218-219 °C at atmospheric pressure; will be lower under vacuum).

-

Characterization: Confirm the identity and purity of the collected fraction using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Role of the compound as a building block in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as an irritant to the skin, eyes, and respiratory system. [1][2][4] Table 2: GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [1] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. [1] * Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge. [1][4] * Skin and Body Protection: Wear a standard laboratory coat.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [4] * In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [4] * If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [4]4. Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper chemical waste disposal.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Some suppliers recommend refrigerated storage (2-8°C).

Conclusion

This compound is more than a simple formamide derivative; it is a strategically designed chemical intermediate. Its value is not in its direct application but in its role as a precursor that provides a pharmacologically significant structural motif. For researchers and professionals in drug development, understanding this compound's properties, synthesis, and potential for incorporation into complex molecular architectures is key to leveraging its utility in the creation of next-generation therapeutics, particularly in the competitive field of kinase inhibitors.

References

- CN1123273A, Method for prepar

- US10968192B2, Crystalline solid forms of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro, (2021), .

- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer, European Journal of Medicinal Chemistry, (2019), [Link].

- Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159)

- This compound, PubChem, [Link].

- US4558157A, Synthesis of dimethylformamide, (1985), .

- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)

- N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks, Springer N

- N-Methylformamide, Wikipedia, [Link].

- US4251460A, Process for production of dimethylformamide, (1981), .

- Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes, ACS Public

- Formylation of Amines, National Institutes of Health (NIH), [Link].

- 2-[2-(Ethylphenylamino)ethyl]-1H-isoindole-1,3(2H)-dione, CAS Common Chemistry, [Link].

- US4769465A, Process for the preparation of 2-(N-benzyl-N-methylamino-)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl-)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt, (1988), .

- Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines, ACS Public

- Effect of diamine nature on curing kinetics of N,N'-hexamethylene bis(maleimide) and properties of glass-reinforced plastics, INEOS OPEN, (2018), [Link].

- 4164-39-0(1,4-Diformylpiperazine), Kuujia.com, [Link].

- WO2025077773A1, Novel type i topoisomerase inhibitor, and preparation method therefor and use thereof, (2023), .

Sources

An In-depth Technical Guide to N-(2-Dimethylaminoethyl)-N-methylformamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with N-(2-Dimethylaminoethyl)-N-methylformamide. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Characteristics

This compound, with CAS Number 105669-53-2, is a tertiary amine and a formamide derivative. Its structure incorporates a dimethylaminoethyl group linked to a methylformamide moiety, bestowing upon it properties relevant to its use as a chemical intermediate and building block in complex organic synthesis.

The molecule's bifunctional nature—containing both a tertiary amine and an amide group—is central to its reactivity and utility. The tertiary amine provides a basic site, while the formamide group can participate in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105669-53-2 | |

| Molecular Formula | C₆H₁₄N₂O | [1][2] |

| Molecular Weight | 130.19 g/mol | |

| Appearance | Colorless to yellow clear liquid or solid | [1][3] |

| Boiling Point | 218-219 °C (lit.) | [1] |

| Density | 0.936 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n²⁰/D) | 1.4570 (lit.) | [1] |

| Flash Point | 70 °C (158 °F) - closed cup | |

| SMILES String | [H]C(=O)N(C)CCN(C)C | |

| InChI Key | CSLBJRKWKVBRSQ-UHFFFAOYSA-N |

Proposed Synthesis Pathway and Workflow

The synthesis of this compound is not widely detailed in standard literature. However, a logical and efficient synthetic route involves the formylation of the corresponding diamine precursor, N,N,N'-trimethylethylenediamine. This approach is a standard and reliable method for the preparation of N-methylamides.

The causality behind this choice of reaction is its high efficiency and the commercial availability of starting materials like ethyl formate, which serves as a formyl group donor. The reaction proceeds via a nucleophilic acyl substitution mechanism where the secondary amine of the diamine attacks the electrophilic carbonyl carbon of the formate.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Formylation of N,N,N'-Trimethylethylenediamine

This protocol is a representative procedure based on standard formylation reactions.[5] Researchers must adapt and optimize it based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N,N'-trimethylethylenediamine (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add ethyl formate (1.2 eq) to the flask. The use of a slight excess of the formylating agent ensures the complete conversion of the starting diamine.

-

Reaction Conditions: Heat the mixture to reflux (approximately 40-50 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol byproduct and excess ethyl formate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Spectroscopic Characterization Profile (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Formyl Proton (-CHO): A singlet is expected around δ 8.0 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond.

-

N-Methyl Protons (-N(CH₃)CHO): A singlet around δ 2.9-3.1 ppm, corresponding to the three protons of the methyl group directly attached to the formamide nitrogen.

-

Methylene Protons (-CH₂-N(CH₃)CHO): A triplet expected around δ 3.4-3.6 ppm. These protons are adjacent to the formamide nitrogen, resulting in a downfield shift.

-

Methylene Protons (-CH₂-N(CH₃)₂): A triplet expected around δ 2.4-2.6 ppm. These protons are adjacent to the dimethylamino group.

-

N,N-Dimethyl Protons (-N(CH₃)₂): A sharp singlet around δ 2.2-2.3 ppm, integrating to six protons.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-C=O): Expected in the range of δ 160-165 ppm.

-

Methylene Carbon (-CH₂-N(CH₃)CHO): Expected around δ 48-52 ppm.

-

Methylene Carbon (-CH₂-N(CH₃)₂): Expected around δ 55-58 ppm.

-

N,N-Dimethyl Carbons (-N(CH₃)₂): Expected around δ 45-47 ppm.

-

N-Methyl Carbon (-N(CH₃)CHO): Expected around δ 33-36 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹. This is a characteristic peak for tertiary amides.

-

C-H Stretch (Aliphatic): Multiple peaks are expected in the 2850-3000 cm⁻¹ region.

-

C-N Stretch: Absorptions in the 1100-1300 cm⁻¹ region.

Reactivity, Stability, and Applications

Chemical Stability and Reactivity

This compound is stable under normal laboratory conditions.[6] However, it should be handled with an understanding of its potential reactivity:

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[6] Contact with such agents could lead to vigorous, exothermic reactions.

-

Conditions to Avoid: Keep away from open flames, sparks, and excessive heat.[6]

-

Hazardous Decomposition: Upon combustion, it may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Applications in Drug Development and Research

This molecule and its derivatives have been identified as potentially valuable in medicinal chemistry. Notably, this compound is cited as a pyridoneamide derivative used in the development of focal adhesion kinase (FAK) inhibitors for cancer treatment.[1]

FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its overexpression is linked to the progression and metastasis of various cancers. Inhibiting the FAK signaling pathway is therefore a promising strategy in oncology.

Caption: Simplified overview of the Focal Adhesion Kinase (FAK) signaling pathway.

This compound can serve as a key intermediate or building block for synthesizing more complex molecules designed to fit into the active site of FAK, thereby blocking its downstream signaling and inhibiting cancer progression. Its structural features are amenable to further chemical modification, allowing for the fine-tuning of pharmacological properties.

Safety, Handling, and Storage Protocols

As a chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[6]

Caption: A self-validating workflow for the safe handling of laboratory chemicals.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat to prevent skin contact.[7]

-

Respiratory Protection: If working outside of a fume hood or if vapors are generated, use a NIOSH/MSHA approved respirator.[8]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.[6][7]

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[6][7]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is often between 2-8°C.[1]

References

- This compound | C6H14N2O | CID 279482. PubChem - NIH. [Link]

- This compound. Stenutz. [Link]

- N-Methylformamide. Wikipedia. [Link]

- Synthesis of N-methylformamide. PrepChem.com. [Link]

- Chemistry 318: Ir, MS, Uv, NMR Spectros. Scribd. [Link]

- N-[2-(Dimethylamino)ethyl]-N-methylformamide, 25 grams.

Sources

- 1. N-(2-DIMETHYLAMINOETHYL)-N-METHYLFORMAM& | 105669-53-2 [chemicalbook.com]

- 2. This compound | C6H14N2O | CID 279482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-[2-(Dimethylamino)ethyl]-N-methylformamide | CymitQuimica [cymitquimica.com]

- 4. This compound [stenutz.eu]

- 5. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of N-[2-(Dimethylamino)ethyl]-N-methylformamide (CAS 105669-53-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-[2-(Dimethylamino)ethyl]-N-methylformamide, identified by CAS number 105669-53-2. This document is intended to serve as a valuable resource for professionals in research and development, particularly those engaged in organic synthesis and pharmaceutical development.

Chemical Identity and Structure

N-[2-(Dimethylamino)ethyl]-N-methylformamide is an organic compound featuring both an amide and a tertiary amine functional group.[1] Its molecular structure contributes to its basicity and potential for use as an intermediate in various chemical reactions.[1]

Synonyms: N-Formyl-N,N',N'-trimethylethylenediamine[2]

Molecular Formula: C6H14N2O[1][3][4]

Molecular Weight: 130.19 g/mol [3][4]

InChI Key: CSLBJRKWKVBRSQ-UHFFFAOYSA-N[4]

Below is a two-dimensional representation of the chemical structure of N-[2-(Dimethylamino)ethyl]-N-methylformamide.

Caption: 2D structure of N-[2-(Dimethylamino)ethyl]-N-methylformamide

Physicochemical Properties

A summary of the key physical and chemical properties of N-[2-(Dimethylamino)ethyl]-N-methylformamide is presented in the table below. These parameters are crucial for designing experimental protocols, understanding its behavior in different solvent systems, and for safety considerations during handling and storage.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 218-219 °C | [3][5][6] |

| Density | 0.936 g/mL at 25 °C | [3][5] |

| Flash Point | 70.00 °C (159 °F) | [3][6] |

| Refractive Index (n20/D) | 1.4570 | [5] |

| pKa | 2.025 (Predicted) | [4] |

| XLogP | -0.364 (Predicted) | [4] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

| Melting Point | Not available | [3][6] |

Experimental Protocols: Rationale and Methodologies

The accurate determination of physicochemical properties is fundamental in chemical research. Below are outlines of standard experimental protocols that would be employed to measure key parameters of N-[2-(Dimethylamino)ethyl]-N-methylformamide, along with the scientific reasoning behind the choice of methodology.

Determination of Boiling Point

Methodology: Simple distillation is the preferred method for determining the boiling point of a liquid.

Step-by-Step Protocol:

-

A small quantity of N-[2-(Dimethylamino)ethyl]-N-methylformamide is placed in a round-bottom flask with a few boiling chips to ensure smooth boiling.

-

A distillation apparatus is assembled, consisting of the flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

The flask is gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. This temperature is the boiling point.

Causality behind Experimental Choices: This method is chosen for its simplicity and accuracy for non-azeotropic, thermally stable liquids. The use of boiling chips prevents bumping and ensures a uniform temperature throughout the liquid, leading to a more precise boiling point measurement.

Measurement of Density

Methodology: The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

Step-by-Step Protocol (using a pycnometer):

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water of a known temperature, and the weight is recorded. This allows for the calculation of the pycnometer's exact volume.

-

The pycnometer is emptied, dried, and then filled with N-[2-(Dimethylamino)ethyl]-N-methylformamide at the same temperature.

-

The weight is recorded again. The density is calculated by dividing the mass of the compound by the volume of the pycnometer.

Causality behind Experimental Choices: A pycnometer provides a very precise volume, which is critical for an accurate density determination. Maintaining a constant temperature is crucial as density is temperature-dependent.

Safety and Handling

N-[2-(Dimethylamino)ethyl]-N-methylformamide is classified as an irritant.[4] It is essential to adhere to safety protocols to minimize risks.

Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[7][8]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[7][8] Keep away from sources of ignition.[8]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8]

Applications in Research and Development

The chemical structure of N-[2-(Dimethylamino)ethyl]-N-methylformamide, with its dimethylamino and formamide groups, suggests its utility in several areas of chemical synthesis.[1]

-

Organic Synthesis: It can serve as a versatile intermediate in the synthesis of more complex molecules.[1] The presence of the dimethylamino group imparts basic properties, making it potentially useful as a catalyst or a scavenger in certain reactions.[1]

-

Pharmaceutical Development: This compound may be used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] A patent has cited its use as a reagent in the preparation of novel type I topoisomerase inhibitors, which are a class of anti-cancer agents.[9]

-

Agrochemicals: There is potential for its application in the development of new agrochemicals.[1]

Conclusion

N-[2-(Dimethylamino)ethyl]-N-methylformamide is a chemical compound with well-defined physical properties that make it a subject of interest for synthetic and medicinal chemists. This guide has provided a detailed overview of its chemical identity, physicochemical characteristics, and safety considerations. The outlined experimental protocols offer a framework for the verification of its properties in a laboratory setting. As research continues, the full scope of its applications, particularly in the realm of drug discovery, will be further elucidated.

References

- abcr Gute Chemie. (n.d.). AB262373 | CAS 105669-53-2.

- LookChem. (n.d.). Cas 105669-53-2,N-(2-DIMETHYLAMINOETHYL)-N....

- Google Patents. (n.d.). WO2025077773A1 - Novel type i topoisomerase inhibitor, and preparation method therefor and use thereof.

Sources

- 1. CAS 105669-53-2: N-(2-Dimethylaminoethyl)-N-methylformamide [cymitquimica.com]

- 2. N-[2-(Dimethylamino)ethyl]-N-methylformamide | 105669-53-2 | TCI EUROPE N.V. [tcichemicals.com]

- 3. AB262373 | CAS 105669-53-2 – abcr Gute Chemie [abcr.com]

- 4. dempochem.com [dempochem.com]

- 5. N-(2-DIMETHYLAMINOETHYL)-N-METHYLFORMAM& | 105669-53-2 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. WO2025077773A1 - Novel type i topoisomerase inhibitor, and preparation method therefor and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of N-Formyl-N,N',N'-trimethylethylenediamine

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for N-Formyl-N,N',N'-trimethylethylenediamine, a functionalized diamine with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-part process, beginning with the preparation of the key intermediate, N,N',N'-trimethylethylenediamine, followed by a detailed exploration of its selective N-formylation. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and mechanistic insights that govern the selection of reagents and reaction conditions. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established chemical literature.

Introduction: Significance and Synthetic Strategy

N-Formyl-N,N',N'-trimethylethylenediamine belongs to the class of N-formylated amines, which are crucial intermediates in organic synthesis. The N-formyl group serves as an important protecting group for amines, a precursor for the generation of isocyanides, and an intermediate for the synthesis of mono-methylated amines.[1] The parent compound, N,N',N'-trimethylethylenediamine, is a versatile ligand and a building block for more complex molecules like gemini surfactants and alpha-amino alkoxides.[2][3]

The synthetic strategy detailed herein is bifurcated into two primary stages:

-

Synthesis of the Precursor Amine: Production of N,N',N'-trimethylethylenediamine via nucleophilic substitution.

-

Selective N-Formylation: The targeted formylation of the secondary amine moiety of the precursor to yield the final product.

This guide will focus on established, scalable, and cost-effective methodologies, providing a clear path from commercially available starting materials to the final desired compound.

Part I: Synthesis of the Precursor, N,N',N'-trimethylethylenediamine

The most mature and economically viable route for synthesizing N,N',N'-trimethylethylenediamine involves the reaction of a substituted chloroethane hydrochloride with a suitable methylamine source.[4] We will focus on the reaction between N,N-dimethylaminoethyl chloride hydrochloride and an aqueous solution of methylamine, which proceeds as a classical nucleophilic substitution.

Reaction Principle & Mechanism

The core of this synthesis is an SN2 reaction. The primary amine (methylamine) acts as the nucleophile, attacking the electrophilic carbon of N,N-dimethylaminoethyl chloride. The nitrogen atom's lone pair of electrons displaces the chloride leaving group, forming a new carbon-nitrogen bond. The reaction is typically performed in an aqueous solution, and a subsequent basification step is required to deprotonate the resulting ammonium salt and liberate the free amine for extraction and purification.

Experimental Protocol: Synthesis of N,N',N'-trimethylethylenediamine

This protocol is adapted from established industrial methods.[4]

Step 1: Reaction Setup

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, add a 40% aqueous solution of methylamine.

-

Cool the reaction vessel to between 0-10 °C using an ice bath. This is crucial to control the exothermicity of the initial reaction and to minimize the volatilization of methylamine gas.

Step 2: Reagent Addition

-

Slowly add a 40-50% aqueous solution of N,N-dimethylaminoethyl chloride hydrochloride dropwise to the stirred methylamine solution.

-

Maintain the reaction temperature between 0-40 °C throughout the addition.[4] The rate of addition should be controlled to prevent a rapid temperature increase.

Step 3: Reaction Progression

-

After the addition is complete, allow the mixture to stir for an additional 2-6 hours at room temperature to ensure the reaction proceeds to completion.[4]

Step 4: Work-up and Isolation

-

Upon completion, add a concentrated inorganic alkali solution (e.g., 50% NaOH) dropwise to the reaction mixture. This step is critical to neutralize the hydrochloride salt and deprotonate the product, rendering it soluble in organic solvents.

-

The addition of a strong base will cause the separation of an organic phase from the aqueous alkali phase.

-

Separate the two phases using a separatory funnel.

Step 5: Purification

-

The collected organic phase, which contains the crude N,N',N'-trimethylethylenediamine, is subjected to fractional distillation (rectification).

-

Collect the fraction boiling at 116-118 °C.[2]

Data Summary: Precursor Properties and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| N,N',N'-trimethylethylenediamine | C₅H₁₄N₂ | 102.18 | 116-118 | 0.786 | 1.419 |

Data sourced from ChemicalBook and Sigma-Aldrich.[2]

| Reagent | Role | Rationale for Use |

| N,N-dimethylaminoethyl chloride HCl | Electrophile | Provides the carbon backbone and the dimethylamino group. |

| Methylamine (aq. solution) | Nucleophile | Source of the secondary amine group in the final product. |

| Sodium Hydroxide | Base | Deprotonates the amine salt to yield the free base for extraction. |

Part II: Selective N-Formylation of N,N',N'-trimethylethylenediamine

With the precursor amine in hand, the next stage is the selective formylation of its secondary amine nitrogen. The tertiary amine (-N(CH₃)₂) moiety is unreactive under these conditions, as it cannot form the necessary iminium ion intermediates for further reaction, preventing the formation of quaternary ammonium salts.[5] We will detail the most reliable and widely used method for this transformation: formylation using acetic formic anhydride.

Methodology: Formylation via Acetic Formic Anhydride (AFA)

Acetic formic anhydride (AFA) is a superior formylating agent, known for its high reactivity and selectivity.[1][6] It is typically generated in situ by reacting acetic anhydride with formic acid. The resulting mixed anhydride is significantly more reactive towards amines than formic acid alone.

The high selectivity of AFA for formylation over acetylation is a key advantage.[7] The formyl carbonyl carbon is sterically less hindered and electronically more electrophilic than the acetyl carbonyl carbon. Consequently, the nucleophilic attack by the secondary amine of N,N',N'-trimethylethylenediamine occurs preferentially at the formyl group, leading almost exclusively to the N-formylated product.[7]

Caption: Mechanism of N-formylation using Acetic Formic Anhydride.

This protocol is based on general procedures for the N-formylation of amines using in situ generated AFA.[6]

Step 1: Generation of Acetic Formic Anhydride (AFA)

-

In a flask equipped with a magnetic stirrer and cooled to -20 °C in a cryo-cool bath, add an excess of formic acid (e.g., 3-4 equivalents relative to the amine).

-

Slowly add acetic anhydride (1.5-2 equivalents) to the formic acid while maintaining the low temperature. The reaction is exothermic.

-

Stir the mixture at this temperature for 15-20 minutes to ensure the complete formation of AFA.

Step 2: Formylation Reaction

-

Dissolve N,N',N'-trimethylethylenediamine (1 equivalent) in a suitable, dry, aprotic solvent (e.g., dichloromethane or THF).

-

Slowly add the solution of the amine to the pre-formed AFA solution at -20 °C.

-

After the addition is complete, allow the reaction to stir for approximately 15-30 minutes.[6] The reaction is typically very fast. Monitor progress using Thin Layer Chromatography (TLC).

Step 3: Quenching and Work-up

-

Once the starting amine is consumed (as indicated by TLC), carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess acids.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude N-Formyl-N,N',N'-trimethylethylenediamine can be purified by column chromatography on silica gel or by vacuum distillation, depending on its physical properties.

Workflow Visualization

The complete synthetic pathway is summarized in the workflow diagram below.

Caption: Overall synthesis workflow for N-Formyl-N,N',N'-trimethylethylenediamine.

Safety Considerations

-

Methylamine: Is a flammable and corrosive gas/liquid. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Formic Acid: Is highly corrosive and can cause severe burns. Handle with extreme care, using gloves and eye protection.

-

Acetic Anhydride: Is corrosive and a lachrymator. Avoid inhalation of vapors.

-

N,N-dimethylaminoethyl chloride HCl: Is a skin and eye irritant.

-

All reactions involving volatile or hazardous materials should be conducted in a certified chemical fume hood.

Conclusion

This guide has outlined a logical and experimentally validated two-stage pathway for the synthesis of N-Formyl-N,N',N'-trimethylethylenediamine. By first preparing the diamine precursor through a well-established nucleophilic substitution reaction, and then employing the highly selective and efficient acetic formic anhydride method for formylation, researchers can reliably produce the target compound. The provided protocols, mechanistic explanations, and workflow diagrams offer a comprehensive resource for the successful execution of this synthesis in a laboratory setting.

References

- Eschweiler-Clarke Reaction - NROChemistry.

- Eschweiler–Clarke reaction - Grokipedia.

- Eschweiler-Clarke reaction - Name-Reaction.com.

- Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI.

- Eschweiler-Clarke Reaction - Organic Chemistry Portal.

- CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents.

- A New, Simple Procedure for the Synthesis of Formyl Amides - ResearchGate.

- Acetic Formic Anhydride - Organic Syntheses Procedure.

- Synthetic utility of N‐formyl N,N'‐diaryl ethylenediamines. - ResearchGate.

- RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine - Google Patents.

- Eschweiler–Clarke reaction - Wikipedia.

- Mixed carboxylic acid anhydrides: I. Acetic‐formic anhydride - ResearchGate.

- Synthesis of Amides - Organic Chemistry - Jack Westin.

- Formylation of Amines with Acetic Formic Anhydride - Reddit.

- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace by Typeset.

- Formylation of Amines - PMC - NIH.

Sources

- 1. scispace.com [scispace.com]

- 2. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]

- 3. N,N,N'-Trimethylethylenediamine, 96% | Fisher Scientific [fishersci.ca]

- 4. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

Synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide, a functionalized diamine derivative with potential applications as a synthetic intermediate in pharmaceutical and materials science. The document is structured for researchers, chemists, and drug development professionals, offering a detailed narrative that goes beyond procedural steps to explain the underlying chemical principles and rationale for experimental choices. The proposed synthesis follows a robust two-step pathway, beginning with the selective mono-N-methylation of a commercially available precursor, followed by N-formylation. Each stage is detailed with step-by-step protocols, integrated safety considerations, and methods for analytical validation of the final product, ensuring scientific integrity and reproducibility.

Introduction: The Chemical Identity and Significance of this compound

This compound (CAS No. 105669-53-2) is a tertiary amide with the linear formula (CH₃)₂NCH₂CH₂N(CH₃)CHO.[1] Its structure incorporates a polar aprotic formamide group and a basic dimethylaminoethyl side chain, making it an interesting building block for more complex molecules. The presence of the tertiary amine provides a site for quaternization or coordination with metal centers, while the amide functionality is a key structural motif in many biologically active compounds and can participate in various chemical transformations. This guide outlines a logical and efficient synthetic route to this target molecule, starting from readily accessible materials.

Table 1: Chemical Identity of this compound

| Property | Value | Reference |

| CAS Number | 105669-53-2 | [2] |

| Molecular Formula | C₆H₁₄N₂O | [3] |

| Molecular Weight | 130.19 g/mol | [3] |

| IUPAC Name | N-[2-(dimethylamino)ethyl]-N-methylformamide | [3] |

| Synonyms | N-Formyl-N,N',N'-trimethylethylenediamine | [2][3] |

| Appearance | Colorless to Yellow Liquid | [2] |

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis is strategically designed in two principal stages, beginning with the commercially available starting material, N,N-Dimethylethylenediamine.

-

Step 1: Selective Mono-N-methylation. The primary amine of N,N-Dimethylethylenediamine is selectively methylated to form the secondary amine intermediate, N,N,N'-trimethylethylenediamine. This is achieved via a controlled reductive amination reaction.

-

Step 2: N-Formylation. The secondary amine of the intermediate is then formylated to yield the final product, this compound.

This pathway is chosen for its high efficiency, use of common reagents, and straightforward purification procedures.

Protocol:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, place N,N,N'-trimethylethylenediamine (26.0 g, 0.25 mol).

-

Add an excess of ethyl formate (111 g, 1.5 mol).

-

Heat the mixture to reflux (approx. 54 °C) and maintain reflux for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethyl formate and the ethanol byproduct by distillation, followed by rotary evaporation under reduced pressure.

-

The remaining residue is the crude this compound.

-

Purify the product by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Product Characterization and Validation

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. [4]The following spectroscopic data are expected for this compound.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ≈ 8.0 ppm (s, 1H, -CHO), δ ≈ 3.4 ppm (t, 2H, -CH₂-N(CHO)), δ ≈ 2.8 ppm (s, 3H, -N(CHO)-CH₃), δ ≈ 2.5 ppm (t, 2H, -CH₂-N(CH₃)₂), δ ≈ 2.2 ppm (s, 6H, -N(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ≈ 162 ppm (C=O), δ ≈ 58 ppm (-CH₂-N(CH₃)₂), δ ≈ 48 ppm (-CH₂-N(CHO)), δ ≈ 45 ppm (-N(CH₃)₂), δ ≈ 34 ppm (-N(CHO)-CH₃) |

| IR (Neat) | Strong C=O stretch for tertiary amide at ~1670 cm⁻¹, C-N stretches at ~1100-1300 cm⁻¹ |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 130.11 |

Note: NMR chemical shifts are estimates and may show slight variations. Due to restricted rotation around the amide bond, some NMR signals may appear as two distinct sets of peaks (rotamers). [5]

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N,N-Dimethylethylenediamine: Corrosive and toxic. Avoid contact with skin and eyes and inhalation of vapors. [6][7]* Formaldehyde: A known carcinogen and sensitizer. Handle with extreme care.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.

-

Ethyl Formate: Flammable liquid. Keep away from ignition sources.

-

Final Product: Assumed to be an irritant. Handle with care. [1]

Conclusion

This guide details a reliable and scalable two-step synthesis for this compound from N,N-Dimethylethylenediamine. The methodology emphasizes control, efficiency, and safety, providing a solid foundation for researchers requiring this compound for further investigation. The inclusion of detailed mechanistic rationale and characterization data ensures that the protocol is not just a set of instructions, but a complete scientific workflow that is both reproducible and verifiable.

References

- Wikipedia. Eschweiler–Clarke reaction. [Link]

- MDPI.

- YouTube. Eschweiler-Clarke reaction. [Link]

- National Institutes of Health (NIH).

- J-Stage. Formylation Reaction of Amines Using N-Formylcarbazole. [Link]

- MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]

- ResearchGate.

- ACS Publications. A mild and convenient procedure for the N-formylation of secondary amines using organosilicon chemistry. [Link]

- Organic Syntheses. PREPARATION OF 4-METHYL-N-(2-PHENYLETHYNYL)-N-(PHENYLMETHYL)BENZENESULFONAMIDE. [Link]

- PrepChem.com. Synthesis of N-Boc-N,N'-dimethylethylene diamine. [Link]

- Wikipedia. N,N'-Dimethylethylenediamine. [Link]

- Google Patents.

- Wikipedia. Dimethylformamide. [Link]

- Erowid.

- Wikipedia. N-Methylformamide. [Link]

- LabAlley. N-[2-(Dimethylamino)ethyl]-N-methylformamide, 25 grams. [Link]

- PrepChem.com. Synthesis of N-methylformamide. [Link]

- PubChem. N,N-Dimethylethylenediamine. [Link]

- Wikipedia. 1,1-Dimethylethylenediamine. [Link]

- ResearchGate. ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]

- National Institutes of Health (NIH). This compound. [Link]

- NIST WebBook. Formamide, N,N-dimethyl-. [Link]

- ERIC.

- UMass Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- ResearchGate. Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. [Link]

Sources

- 1. This compound 97 105669-53-2 [sigmaaldrich.com]

- 2. N-[2-(Dimethylamino)ethyl]-N-methylformamide | 105669-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. lehigh.edu [lehigh.edu]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-(2-Dimethylaminoethyl)-N-methylformamide as a Focal Adhesion Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of N-(2-Dimethylaminoethyl)-N-methylformamide, a pyridoneamide derivative identified as a potent inhibitor of Focal Adhesion Kinase (FAK). We will delve into the critical role of FAK in cellular signaling, particularly in the context of oncology, and elucidate how this compound is proposed to exert its therapeutic effects. This document is intended for an audience with a strong background in molecular biology, pharmacology, and drug development.

I. Introduction: The Significance of Targeting Focal Adhesion Kinase in Oncology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from the extracellular matrix (ECM) and growth factor receptors to regulate essential cellular processes. These processes include cell adhesion, migration, proliferation, and survival.[1][2] In numerous cancer types, FAK is overexpressed and hyperactivated, contributing to tumor progression, invasion, metastasis, and resistance to therapy.[3][4][5] Consequently, FAK has emerged as a compelling therapeutic target for the development of novel anti-cancer agents.

This compound belongs to a class of pyridoneamide derivatives that have been specifically designed and patented as FAK inhibitors for the treatment of cancer.[6] While detailed experimental data for this specific compound is limited in publicly accessible literature, its mechanism of action can be understood through the lens of its chemical class and the extensive research conducted on FAK inhibitors.

II. The Focal Adhesion Kinase (FAK) Signaling Pathway: A Central Hub in Cellular Regulation

FAK acts as a critical scaffold and enzymatic protein within focal adhesions, which are dynamic structures that mediate the connection between the cell's cytoskeleton and the ECM. The activation of FAK initiates a cascade of downstream signaling events that influence a multitude of cellular functions.

Key Steps in FAK Activation and Downstream Signaling:

-

Integrin Clustering and Autophosphorylation: Upon cell adhesion to the ECM via integrin receptors, FAK is recruited to these sites and undergoes autophosphorylation at the tyrosine residue 397 (Y397).[2] This autophosphorylation event is a critical step in FAK activation.

-

Src Kinase Recruitment and Activation: The phosphorylated Y397 serves as a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, including Y576 and Y577 within the kinase domain activation loop, resulting in full enzymatic activation of FAK.

-

Activation of Downstream Pathways: The activated FAK/Src complex phosphorylates a variety of downstream substrates, thereby activating multiple signaling pathways, including:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.

-

MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.

-

Rho Family GTPases: Controls cell motility and cytoskeletal organization.

-

The intricate network of FAK signaling is visually represented in the following diagram:

III. This compound: A Pyridoneamide-Based FAK Inhibitor

This compound is characterized by the following chemical structure:

Chemical Structure:

-

IUPAC Name: N-(2-(dimethylamino)ethyl)-N-methylformamide

-

Molecular Formula: C₆H₁₄N₂O

-

Molecular Weight: 130.19 g/mol

-

CAS Number: 105669-53-2

Based on its classification as a pyridoneamide derivative in patents targeting FAK, the primary mechanism of action of this compound is the direct inhibition of the kinase activity of FAK.[6]

Probable Mechanism of Action: ATP-Competitive Inhibition

Structure-activity relationship (SAR) studies of numerous FAK inhibitors reveal that a significant number of them, particularly those with heterocyclic scaffolds, function as ATP-competitive inhibitors.[1][7][8][9] These inhibitors are designed to bind to the ATP-binding pocket of the FAK kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates.

The proposed mechanism of action for this compound is as follows:

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2009024332A1 - Pyridoneamide derivatives as focal adhesion kinase (fak) inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]

- 7. Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Molecular description of pyrimidine-based inhibitors with activity against FAK combining 3D-QSAR analysis, molecular docking and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]

- 9. Discovery of 2,4-diarylaminopyrimidine derivatives bearing sulfonamide moiety as novel FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of N-(2-Dimethylaminoethyl)-N-methylformamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

A logical first step in any spectral analysis is to visualize the molecule's structure and identify its key functional groups and proton/carbon environments.

Figure 1. Chemical structure of N-(2-Dimethylaminoethyl)-N-methylformamide.

The molecule possesses a tertiary amine group, a formamide moiety which is also tertiary, and several distinct methyl and methylene groups. This structure will give rise to a predictable set of signals in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. Due to the restricted rotation around the amide C-N bond, two rotamers may be present, which could lead to a doubling of some signals.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CHO (formyl) | ~8.0 | Singlet | 1H |

| -N(CH₃)CHO | ~2.9 | Singlet | 3H |

| -N(CH₃)₂ | ~2.2 | Singlet | 6H |

| -NCH₂CH₂N- | ~3.4 | Triplet | 2H |

| -NCH₂CH₂N- | ~2.4 | Triplet | 2H |

-

Causality Behind Predictions: The formyl proton is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the carbonyl double bond. The N-methyl group on the formamide will be more deshielded than the N,N-dimethyl groups of the tertiary amine due to the proximity of the carbonyl group. The methylene groups will appear as triplets due to coupling with their neighboring methylene protons.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C=O (carbonyl) | ~163 |

| -N(CH₃)CHO | ~35 |

| -N(CH₃)₂ | ~45 |

| -NCH₂CH₂N- | ~58 |

| -NCH₂CH₂N- | ~52 |

-

Expert Insights: The carbonyl carbon of the formamide will be significantly downfield, which is characteristic of amide carbonyls. The carbons of the N-methyl and N,N-dimethyl groups will appear in the aliphatic region, with the carbons of the N,N-dimethyl group being slightly more downfield due to the greater number of alkyl substituents on the nitrogen. The two methylene carbons are in different chemical environments and are expected to have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific molecular vibrations.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (amide) | 1680-1630 | Strong |

| C-H stretch (aliphatic) | 2950-2850 | Medium-Strong |

| C-N stretch | 1250-1020 | Medium |

-

Authoritative Grounding: As a tertiary amide, the C=O stretching frequency is expected in the range of 1680-1630 cm⁻¹ and is largely independent of the physical state due to the absence of N-H hydrogen bonding.[3] The spectrum will also feature characteristic C-H stretching vibrations from the methyl and methylene groups.[4] The absence of any significant absorption in the 3500-3100 cm⁻¹ region would confirm the tertiary nature of both the amine and the amide functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Mass Spectral Analysis (Predicted)

Under Electron Ionization (EI), the molecular ion peak (M⁺˙) is expected at m/z 130. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical cations.

Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

-

Trustworthiness of Predictions: A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom.[5] For this compound, α-cleavage adjacent to the tertiary amine nitrogen is also a highly probable fragmentation pathway, leading to the formation of stable iminium ions. The most abundant fragment ion is often the one resulting from the loss of a radical to form a stable, even-electron cation. A prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, is highly anticipated due to its stability.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, overview of the spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers, scientists, and drug development professionals can confidently identify and characterize this molecule. The provided experimental protocols offer a self-validating system for acquiring high-quality spectral data, while the detailed interpretations, grounded in established scientific principles, provide the necessary expertise for accurate structural elucidation.

References

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

- Sigma-Aldrich. This compound 97%.

- CDN. Infrared Spectroscopy.

- Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

- PubMed. Mass spectral studies of N,N-dialkylaminoethanols.

- ResearchGate. Mass spectral studies ofN,N-dialkylaminoethanols | Request PDF.

- PubMed. Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS.

- ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- PMC. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- CP Lab Safety. N-[2-(Dimethylamino)ethyl]-N-methylformamide, min 97% (GC), 100 grams.

- PrepChem.com. Synthesis of N-methylformamide.

- Wiley Online Library. Mass Spectral Studies of N , N ‐Dialkylacetimidamides Using ESI‐HRMS and MS/MS.

- RSC Publishing.

- Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.

- Briti Scientific.

- MDPI.

- The Royal Society of Chemistry.

- ACS Publications. NMR Properties of Formamide: A First Principles and Experimental Study.

- MOLNOVA.

- MOLNOVA.

- PubChem. N-Methylformamide.

- ResearchGate. Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer.

- ResearchGate.

- The Royal Society of Chemistry. Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions Tian-Xiang Zhao, Gao-We.

- ChemicalBook.

- The Royal Society of Chemistry.

- ResearchGate. (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.

Sources

An In-Depth Technical Guide to the Solubility Profile of N-(2-Dimethylaminoethyl)-N-methylformamide

Foreword: Navigating the Data Gap for N-(2-Dimethylaminoethyl)-N-methylformamide

In the landscape of chemical research and drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. This compound, a substituted diamine, presents a unique case where detailed public data, particularly regarding its solubility, is sparse. This guide is crafted for researchers, scientists, and drug development professionals to bridge this information gap. We will not only provide an inferred solubility profile based on structural analogs but, more importantly, equip you with a robust, self-validating experimental framework to determine its solubility in your specific applications. This approach ensures scientific integrity and empowers you with firsthand, reliable data.

Compound Overview and Inferred Solubility

This compound (CAS No. 105669-53-2) is a tertiary amine and a formamide with the linear formula (CH₃)₂NCH₂CH₂N(CH₃)CHO. Its structure incorporates both a hydrophilic dimethylaminoethyl group and a polar N-methylformamide moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂O | |

| Molecular Weight | 130.19 g/mol | |

| Boiling Point | 218-219 °C | |

| Density | 0.936 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4570 |

Due to the absence of direct experimental solubility data in peer-reviewed literature, we turn to a structural analog, N,N,N'-Trimethylethylenediamine (CAS No. 142-25-6), for a qualitative inference. This analog shares the core diamine structure and is reported to be highly soluble in water and many organic solvents[1]. The presence of the polar formamide group in our target molecule is expected to further enhance its affinity for polar solvents.

Inferred Solubility Profile:

-

High Solubility: Expected in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Moderate to High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform).

-

Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexane, toluene).

The tertiary amine functionalities suggest that the solubility in aqueous solutions will be highly pH-dependent. At acidic pH, the formation of protonated, more polar ammonium salts will significantly increase water solubility.

Theoretical Solubility Prediction: A Primer

Before embarking on experimental determination, computational models can offer valuable initial estimates of a compound's solubility behavior. While a detailed analysis is beyond the scope of this guide, we recommend exploring the following for a preliminary assessment:

-

Hansen Solubility Parameters (HSP): These parameters divide the total Hildebrand solubility parameter into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[2][3][4]. By calculating the HSP for this compound and comparing it to those of various solvents, a "like dissolves like" principle can be applied quantitatively.

-

logP (Octanol-Water Partition Coefficient): This value represents the ratio of a compound's concentration in a mixture of octanol and water at equilibrium[5][6][7]. A low logP value suggests hydrophilicity, while a high value indicates hydrophobicity. Various software packages can predict logP based on chemical structure.

A Self-Validating Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

This compound (of known purity)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks, pipettes, and vials

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted below.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

Part A: Analytical Method Development

-

Develop a Quantification Method: A robust analytical method is crucial for accurate solubility determination. An HPLC-UV or GC-FID method is often suitable.

-

Rationale: This ensures that you can accurately measure the concentration of the dissolved compound in the presence of the solvent.

-

-

Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.

Part B: Equilibrium Solubility Measurement

-

Solvent Preparation: For each solvent to be tested, add a defined volume (e.g., 2 mL) to a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure saturation.

-

Rationale: Equilibrium solubility can only be determined from a saturated solution.

-

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Rationale: Solubility is temperature-dependent, and sufficient time is needed for the dissolution process to reach a steady state.

-

-

Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter compatible with the solvent.

-

Rationale: Filtration removes any remaining microscopic particles, preventing overestimation of the solubility.

-

-

Dilution: Accurately dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent to bring the concentration within the linear range of the validated analytical method.

-

Quantification: Analyze the diluted samples using the validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

Investigating the Effect of pH

The solubility of amines is highly influenced by pH[8][9].

Caption: pH-Dependent Equilibrium of an Amine.

To assess the impact of pH on aqueous solubility:

-

Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Follow the equilibrium solubility protocol described above, using the buffer solutions as the solvents.

-

Plot the determined solubility as a function of pH.

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example Data)

| Solvent | Solubility (mg/mL) | Classification |

| Water (pH 7.0) | > 200 | Very Soluble |

| 0.1 M HCl (aq) | > 500 | Very Soluble |

| 0.1 M NaOH (aq) | > 200 | Very Soluble |

| Ethanol | > 300 | Very Soluble |

| Dichloromethane | > 400 | Very Soluble |

| Hexane | < 1 | Sparingly Soluble |

Conclusion

While publicly available data on the solubility of this compound is limited, its chemical structure strongly suggests high solubility in polar solvents and a pronounced pH-dependent aqueous solubility. This guide provides not only a scientifically inferred starting point but also a comprehensive, self-validating experimental protocol for researchers to determine the precise solubility profile relevant to their work. By following the outlined procedures, scientists and drug development professionals can generate the critical data needed to advance their research and development efforts with confidence and scientific rigor.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- The Good Scents Company. N,N,N-trimethyl ethylene diamine. [Link]

- University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]

- Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

- IUPAC-NIST Solubility Data Series. Amines with Water Part 2.

- Quora. How can you determine the solubility of organic compounds?. [Link]

- International Council for Harmonisation. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

- ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

- Semantic Scholar. Mechanistically transparent models for predicting aqueous solu¬bility of rigid, slightly flexible, and very flexible drugs (MW. [Link]

- National Center for Biotechnology Information. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)

- National Center for Biotechnology Information. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

- PubMed. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

- PubMed. Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value. [Link]

- ResearchGate. Mechanistically transparent models for predicting aqueous solu¬bility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression Alex Avdeef. [Link]

- PubChem. 1,2-Ethanediamine, N1,N1,N2-trimethyl-. [Link]

- Scilit.

- Kinam Park. Simple measurements for prediction of drug release from polymer matrices – Solubility parameters and intrinsic viscosity. [Link]

- UCL Discovery. Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. [Link]

- Research Collection.

- PubChem. N-Methylformamide. [Link]

- ScienceDirect. Calculations of Hansen's Solubility Parameters for the Solvent Mixtures and PEI. [Link]

- Periodica Polytechnica Chemical Engineering. Increasing the Prediction Efficiency of Hansen Solubility Parameters in Supercritical Fluids. [Link]

- Vdocuments. Classification of organic compounds By solubility. [Link]

- MasterControl. ICH Q6 Guidelines. [Link]

- University of Alberta.

- City University of New York. Solubility test for Organic Compounds. [Link]

Sources

- 1. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]

- 2. [PDF] Increasing the Prediction Efficiency of Hansen Solubility Parameters in Supercritical Fluids | Semantic Scholar [semanticscholar.org]

- 3. scilit.com [scilit.com]

- 4. kinampark.com [kinampark.com]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemhaven.org [chemhaven.org]

- 9. moorparkcollege.edu [moorparkcollege.edu]